molecular formula C10H10ClN3O B7520636 4-Chloro-7-pyridin-4-yl-1,2-diazabicyclo[2.2.1]hept-2-en-5-ol

4-Chloro-7-pyridin-4-yl-1,2-diazabicyclo[2.2.1]hept-2-en-5-ol

Cat. No.: B7520636
M. Wt: 223.66 g/mol
InChI Key: UFOAGYKETDOHRC-UHFFFAOYSA-N
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Description

4-Chloro-7-pyridin-4-yl-1,2-diazabicyclo[221]hept-2-en-5-ol is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-pyridin-4-yl-1,2-diazabicyclo[2.2.1]hept-2-en-5-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure through a Diels-Alder reaction between a suitable diene and dienophile.

    Pyridine Ring Formation: The pyridine ring is introduced via a cyclization reaction, often involving the use of a pyridine derivative and a suitable catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-pyridin-4-yl-1,2-diazabicyclo[2.2.1]hept-2-en-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium cyanide, Grignard reagents.

Major Products

Scientific Research Applications

4-Chloro-7-pyridin-4-yl-1,2-diazabicyclo[2.2.1]hept-2-en-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-Chloro-7-pyridin-4-yl-1,2-diazabicyclo[2.2.1]hept-2-en-5-ol exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins, leading to modulation of biochemical pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine: Shares a similar bicyclic structure but differs in the presence of a methyl group instead of a pyridinyl group.

    4-Chloro-7-phenyl-1,2-diazabicyclo[2.2.1]hept-2-en-5-ol: Similar structure with a phenyl group instead of a pyridinyl group.

Uniqueness

4-Chloro-7-pyridin-4-yl-1,2-diazabicyclo[2.2.1]hept-2-en-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

This detailed overview provides a comprehensive understanding of 4-Chloro-7-pyridin-4-yl-1,2-diazabicyclo[221]hept-2-en-5-ol, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

4-chloro-7-pyridin-4-yl-1,2-diazabicyclo[2.2.1]hept-2-en-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-10-6-13-14(5-8(10)15)9(10)7-1-3-12-4-2-7/h1-4,6,8-9,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOAGYKETDOHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(C=NN1C2C3=CC=NC=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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